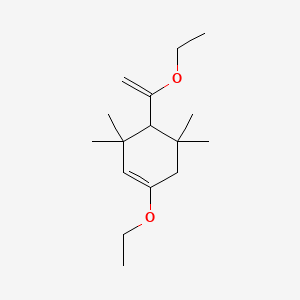

Cyclohexene, 1-ethoxy-4-(1-ethoxyethenyl)-3,3,5,5-tetramethyl-

Description

Properties

CAS No. |

36306-86-2 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

1-ethoxy-4-(1-ethoxyethenyl)-3,3,5,5-tetramethylcyclohexene |

InChI |

InChI=1S/C16H28O2/c1-8-17-12(3)14-15(4,5)10-13(18-9-2)11-16(14,6)7/h10,14H,3,8-9,11H2,1-2,4-7H3 |

InChI Key |

FECJTTMWFXVFRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(C(C(C1)(C)C)C(=C)OCC)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 4-(1-Ethoxyethenyl)-3,3,5,5-Tetramethylcyclohexanone

- CAS No.: 36306-87-3 | Formula: C₁₄H₂₄O₂

- Key Differences :

b. Sylvoxime© (N-[4-(1-Ethoxyethenyl)-3,3,5,5-Tetramethylcyclohexylidene]hydroxylamine)

Substituent Modifications

a. Cyclohexane, 1-(1,1-Dimethylethoxy)-4-[(1,1-Dimethylethoxy)methyl]

- CAS No.: 61478-14-6 | Formula: C₁₅H₃₀O₂

- Key Differences :

b. 1-Ethoxy-3,7-Dimethyl-(Z)-2,6-Octadiene

Physicochemical and Application-Based Comparison

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|

| Target Compound | C₁₆H₂₈O₂ | Ether, Ethenyl | Perfumes, Polymer Synthesis |

| 4-(1-Ethoxyethenyl)-3,3,5,5-Tetramethylcyclohexanone | C₁₄H₂₄O₂ | Ketone, Ethenyl | Fragrance Blends |

| Sylvoxime© | C₁₄H₂₅NO₂ | Oxime, Ethenyl | Specialty Odorants |

| 1-(1,1-Dimethylethoxy)-4-[(1,1-Dimethylethoxy)methyl]cyclohexane | C₁₅H₃₀O₂ | Ether (tert-Butoxy) | Industrial Solvents |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify substituents (e.g., ethoxy groups at positions 1 and 4) and confirm stereochemistry. The geminal dimethyl groups (3,3,5,5-tetramethyl) will show distinct splitting patterns .

- Infrared (IR) Spectroscopy: Detect carbonyl stretching vibrations (if present in intermediates) and ether C-O bonds. The compound’s refractive index (: 1.4744) can aid in purity verification .

- Mass Spectrometry (MS): Confirm molecular weight (252.39 g/mol) via high-resolution MS. Fragmentation patterns can distinguish the ethoxyvinyl group from related structures .

Q. How is this compound synthesized, and what catalysts are effective?

- Methodological Answer:

- Catalytic Pathway: React 4-(1-ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone with boron trifluoride etherate (BF₃·OEt₂) to promote cyclization. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification: Distill under reduced pressure (boiling point: 74–76°C at 2 mmHg) to isolate the product. Use gas chromatography (GC) to assess purity (>95%) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize byproducts like 4-(1-ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone?

- Methodological Answer:

- Reaction Conditions: Optimize BF₃·OEt₂ stoichiometry (0.8 mL per 4 moles of ketone) and temperature (20–25°C) to favor cyclohexene formation over ketone intermediates .

- Byproduct Analysis: Use GC-MS to detect residual cyclohexanone derivatives (e.g., CAS 36306-87-3). Compare retention times and mass spectra with reference standards .

Q. What computational approaches predict the compound’s stability and reactivity in fragrance formulations?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with ethanol/water matrices to predict solubility and volatility. Use density functional theory (DFT) to model π-π interactions in odorant receptor binding .

- Quantitative Structure-Property Relationship (QSPR): Correlate structural features (e.g., ethoxyvinyl group) with olfactory properties (woody odor intensity) using regression models .

Q. How can enantiomeric purity be assessed if stereoisomers are present?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.